molecular formula C19H18O3S B2741929 (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 622808-59-7

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2741929
CAS No.: 622808-59-7
M. Wt: 326.41
InChI Key: DEXCYDLSFLLKJH-BOPFTXTBSA-N
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Description

The compound (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 2. This compound features a (3-methylthiophen-2-yl)methylene substituent at position 2 and a prenyl-like (3-methylbut-2-en-1-yl)oxy group at position 3. This article compares it with structurally similar benzofuranone derivatives, focusing on synthesis, substituent effects, and experimental data.

Properties

IUPAC Name

(2Z)-6-(3-methylbut-2-enoxy)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3S/c1-12(2)6-8-21-14-4-5-15-16(10-14)22-17(19(15)20)11-18-13(3)7-9-23-18/h4-7,9-11H,8H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXCYDLSFLLKJH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives have gained attention due to their wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Inducing apoptosis in cancer cells.
  • Anti-inflammatory : Reducing inflammation markers and mediators.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

These properties make benzofuran derivatives promising candidates for drug development across several therapeutic areas .

The mechanisms through which benzofuran derivatives exert their biological effects often involve modulation of key cellular pathways. For instance:

  • Cytotoxicity : Many benzofuran derivatives induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases .
  • Anti-inflammatory Effects : Compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating chronic inflammatory responses .
  • Antioxidant Activity : These compounds can enhance the body's antioxidant defenses, reducing oxidative damage to cells .

Cytotoxicity Studies

Recent studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • K562 Human Leukemia Cells : The compound induced apoptosis in K562 cells, with a notable increase in caspase 3 and 7 activities after 48 hours of exposure. This suggests a strong pro-apoptotic effect, which could be beneficial in cancer therapy .

Anti-inflammatory Studies

In vitro studies demonstrated that the compound effectively reduced levels of inflammatory markers. For instance:

  • Cytokine Inhibition : The compound was shown to significantly decrease TNF-alpha and IL-1 levels by over 90%, indicating its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several benzofuran derivatives, including the target compound. The results indicated that it exhibited potent cytotoxicity against breast cancer cell lines with an IC50 value lower than many standard chemotherapeutics. This highlights its potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, the compound was administered to assess its effects on inflammatory markers. Results showed a marked reduction in edema and inflammatory cytokines, supporting its use in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeCompound ActivityReference
CytotoxicityInduces apoptosis in K562 cells
Anti-inflammatoryReduces TNF-alpha and IL-1 levels
AntioxidantScavenges free radicals
AntimicrobialEffective against Gram-positive bacteria

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the cytotoxic properties of benzofuran derivatives, including those similar to (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cell lines such as K562, indicating their potential as anticancer agents . The structure–activity relationship (SAR) analyses reveal that modifications to the benzofuran structure significantly affect biological activity, suggesting that fine-tuning these compounds can enhance their therapeutic efficacy .

1.2 Anti-inflammatory Properties

Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines like interleukin 6 (IL-6). This inhibition is crucial for developing treatments for inflammatory diseases . The anti-inflammatory potential of benzofuran derivatives is a promising area for further research, especially in chronic conditions where inflammation plays a significant role.

1.3 Enzyme Inhibition

The compound has been investigated for its inhibitory effects on alkaline phosphatases (APs), which are important in various biological processes. Studies indicate that certain benzofuran derivatives exhibit high inhibitory activity against APs, suggesting their potential as therapeutic agents targeting metabolic disorders . The synthesis of these compounds and their subsequent biological evaluations provide insights into their pharmacological profiles.

Material Science Applications

2.1 Synthesis of Novel Materials

Research has explored the use of this compound as a precursor for synthesizing novel materials. For instance, its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength . The unique structural features of this compound make it suitable for developing advanced materials with tailored characteristics.

2.2 Photophysical Properties

The photophysical properties of benzofuran derivatives have been studied extensively, revealing their potential use in optoelectronic applications such as organic light-emitting diodes (OLEDs). The ability to modify the electronic properties through structural variations allows researchers to design compounds with specific light-emitting characteristics .

Case Studies

Study Focus Findings
Study on Cytotoxicity Evaluated the anticancer effects of benzofuran derivativesInduced apoptosis in K562 cells; significant SAR insights
Inhibition of IL-6 Release Investigated anti-inflammatory propertiesCompounds inhibited IL-6 release; potential for treating inflammatory diseases
Alkaline Phosphatase Inhibition Assessed enzyme inhibition capabilitiesHigh inhibitory activity observed; implications for metabolic disorder treatments
Material Development Explored synthesis of novel materialsEnhanced thermal stability and mechanical properties through incorporation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and properties of (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one and related compounds:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target compound: this compound (3-methylthiophen-2-yl)methylene (3-methylbut-2-en-1-yl)oxy C₁₉H₁₈O₃S 326.4 (calculated) Not reported
(Z)-6-Hydroxy-2-[(3-methylthiophen-2-yl)methylene]-1-benzofuran-3(2H)-one (3-methylthiophen-2-yl)methylene Hydroxy C₁₄H₁₀O₃S 258.29 Not reported
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-hydroxy-4-methoxybenzylidene Hydroxy C₁₇H₁₂O₅ 296.28 254.9–255.5
(Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one 2-methoxybenzylidene Methoxy C₁₇H₁₄O₄ 282.29 Not reported
(Z)-2-(3,4-Dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one 3,4-dimethoxybenzylidene (3-methylbut-2-en-1-yl)oxy C₂₂H₂₂O₅ 366.41 Not reported
(Z)-6-[(3-Methylbut-2-en-1-yl)oxy]-2-(3-methoxybenzylidene)benzofuran-3(2H)-one 3-methoxybenzylidene (3-methylbut-2-en-1-yl)oxy C₂₁H₂₀O₄ 336.38 Not reported

Key Observations:

Position 6 Substituents : The target compound’s (3-methylbut-2-en-1-yl)oxy group enhances lipophilicity compared to hydroxy or methoxy substituents (e.g., compound 6y ). This group may improve membrane permeability in biological systems.

Melting Points : Hydroxy-substituted compounds (e.g., 6y ) have higher melting points (>250°C) due to hydrogen bonding, whereas alkoxy or prenyloxy derivatives likely have lower melting points (data pending).

Physicochemical Properties

  • Solubility : Thiophene-containing derivatives (target, ) are less polar than hydroxy/methoxy analogues, favoring organic solvents (e.g., DMSO, chloroform).
  • Stability: The conjugated enone system in benzofuran-3(2H)-ones makes them prone to photodegradation; bulky substituents (e.g., prenyloxy) may sterically protect the core .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation, a standard method for aurones. Key precursors include benzofuran-3(2H)-one and substituted aldehydes. For example, ultrasound-assisted synthesis using L-proline-based natural deep eutectic solvents (NaDES) achieves a 59% yield under mild conditions (18 min sonication) . Traditional methods require harsher catalysts (e.g., piperidine) and longer reaction times, leading to lower yields (52–72%) due to competing side reactions . Stereochemical control (Z/E selectivity) depends on solvent polarity and substituent electronic effects, with Z-isomers typically favored in polar aprotic solvents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity and regiochemistry?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the benzofuranone carbonyl (δ ~170–175 ppm in 13C NMR) and olefinic protons (δ ~7.5–8.0 ppm for the exocyclic double bond) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ observed at m/z 361.1439 vs. calculated 361.1434 for related derivatives) .
  • X-ray crystallography : Resolves stereochemistry; for example, CCDC 1505246 provides crystallographic data for analogous benzofuranone derivatives .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C at ~1260 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound, and how are these assays designed?

  • Methodological Answer : Aurones are screened for anti-inflammatory and anticancer activity. For example:

  • NF-κB inhibition : LPS-stimulated macrophages are treated with the compound (10–50 µM), and NF-κB activity is quantified via luciferase reporter assays. IC50 values are compared to positive controls (e.g., dexamethasone) .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with EC50 values reported (e.g., 15–30 µM for related aurones) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and biological activity of this compound?

  • Methodological Answer :

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like DRAK2 or SARS-CoV-2 main protease. For example, aurones with 3-methylthiophene substituents show improved hydrophobic interactions in the active site .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with reactivity. Methoxy groups reduce the energy gap, enhancing charge transfer in biological systems .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar aurones?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, compound solubility). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO ≤0.1% v/v).
  • Metabolic stability testing : Microsomal assays (e.g., human liver microsomes) quantify degradation rates, explaining divergent in vivo/in vitro results .
  • SAR analysis : Systematic substitution (e.g., replacing 3-methylthiophene with furan) identifies critical pharmacophores. For example, thiophene enhances NF-κB inhibition by 40% compared to phenyl .

Q. How is stereochemical purity maintained during large-scale synthesis, and what analytical methods detect enantiomeric impurities?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (hexane:isopropanol 90:10); retention times are compared to racemic standards .
  • Asymmetric catalysis : Copper-pybox complexes induce enantioselectivity (>90% ee) in propargylation reactions, as demonstrated for benzofuran-3(2H)-one derivatives .
  • Circular dichroism (CD) : Detects optical activity; Z-isomers exhibit distinct CD spectra due to planar chirality .

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